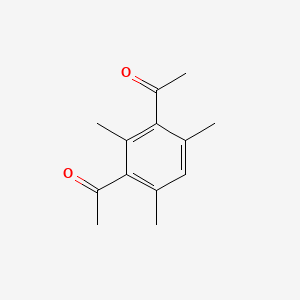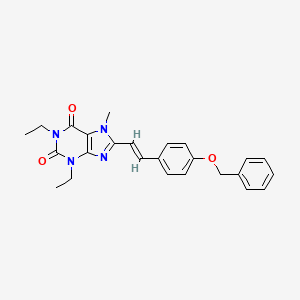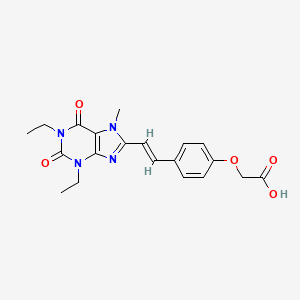![molecular formula C20H23N3 B1652717 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole CAS No. 159557-23-0](/img/structure/B1652717.png)
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole
Übersicht
Beschreibung
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with 4-benzylpiperidine under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole include:
- 2-(4-Benzyl-piperidin-1-yl)ethanamine
- 4-Benzyl-1-piperidinyl) {2- [ (2-methoxyethyl)sulfanyl]phenyl}methanone
- 2-(4-Benzylpiperidin-1-yl)-ethylamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
159557-23-0 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-17-10-12-23(13-11-17)15-20-21-18-8-4-5-9-19(18)22-20/h1-9,17H,10-15H2,(H,21,22) |
InChI-Schlüssel |
WHMKZOBPYPISHR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
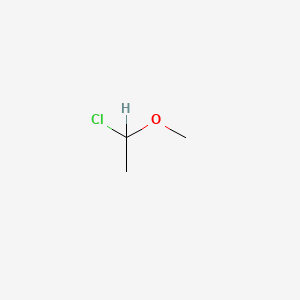
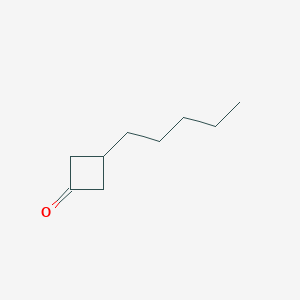
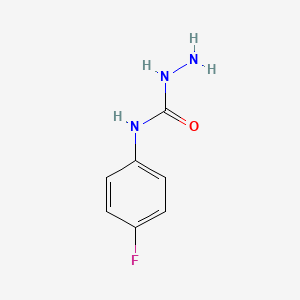
![N-[4-[(Z)-2-cyano-2-(4-methoxyphenyl)ethenyl]phenyl]acetamide](/img/structure/B1652638.png)
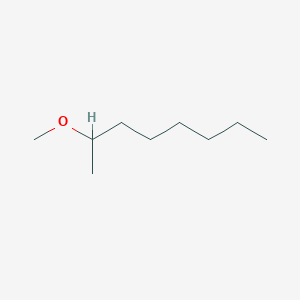
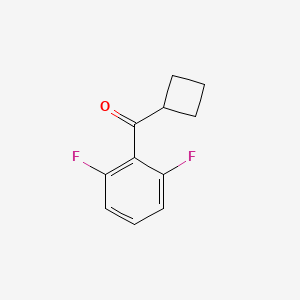

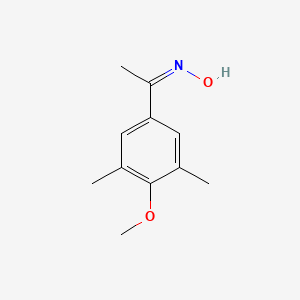
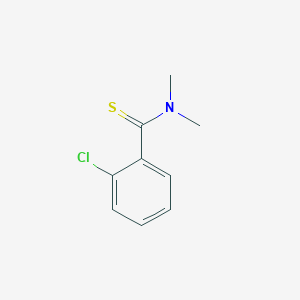
![tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1652650.png)
![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)
